2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Description
This compound features a complex tricyclic azatricyclo core fused with a piperazine moiety and a 3-methoxyphenethyl acetamide side chain.
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4/c1-37-23-8-2-5-21(19-23)11-12-30-26(34)20-32-15-13-31(14-16-32)17-18-33-28(35)24-9-3-6-22-7-4-10-25(27(22)24)29(33)36/h2-10,19H,11-18,20H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZBONVRTDWIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest it may exhibit significant biological activity, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure is characterized by a tricyclic core and multiple functional groups that contribute to its biological activity. The presence of a piperazine ring and methoxyphenyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 331.39 g/mol |
| IUPAC Name | 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism of action often involves interference with microbial cell wall synthesis or function .
Anticancer Potential
Studies have shown that derivatives of azatricyclo compounds can induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapeutics .
Study 1: Antimicrobial Efficacy
A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized derivatives showed effectiveness comparable to established antibiotics like ciprofloxacin .
Study 2: Cytotoxicity Assessment
In cytotoxicity studies involving various cell lines (e.g., L929 fibroblasts), some derivatives exhibited selective toxicity at higher concentrations while promoting cell viability at lower doses. This dual effect suggests a potential for therapeutic applications where selective targeting of cancer cells is desired .
The biological activity of the compound is likely attributed to its ability to bind to specific receptors or enzymes involved in critical cellular processes. For instance:
- Inhibition of Enzymatic Activity : The presence of dioxo groups may facilitate interactions with enzymes involved in metabolic pathways.
- Cell Membrane Disruption : The hydrophobic nature of the tricyclic structure may allow the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Comparison with Similar Compounds
Key Research Findings
Structural Motifs Dictate Target Specificity : The tricyclic core and piperazine linker are critical for kinase interactions, while dioxo groups may limit blood-brain barrier penetration .
Similarity Thresholds Matter : Tanimoto scores <0.5 often fail to predict bioactivity overlap, as seen in SAHA comparisons .
Dereplication Challenges: Molecular networking (cosine scores ≥0.8) is required to distinguish this compound from analogs with minor scaffold variations .
Preparation Methods
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
-
Reagents : Acetic acid, ethyl chloroformate, and N-methylmorpholine in THF (−15°C, 30 min).
-
Advantage : Avoids carbodiimide-related side products, improving scalability.
Final Purification and Characterization
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual unreacted intermediates.
Crystallization : Ethyl acetate/n-hexane recrystallization enhances purity to >98%.
Analytical Data
Challenges and Optimization Strategies
Q & A
Q. What are the key synthetic pathways for this compound, and what reagents are critical for its cyclization and functionalization?
The synthesis typically involves multi-step reactions, including:
- Acetylation with acetic anhydride to introduce the acetamide group.
- Cyclization facilitated by catalysts or bases (e.g., sodium hydroxide) under controlled temperatures (60–100°C) and inert atmospheres to stabilize reactive intermediates.
- Piperazine coupling using reagents like EDCI/HOBt for amide bond formation. Optimization of solvent polarity (e.g., DMF vs. THF) is crucial for yield improvement .
Q. How is structural confirmation achieved for this compound?
Analytical methods include:
- 1H/13C NMR spectroscopy to verify the azatricyclo core, piperazine, and methoxyphenyl groups.
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., observed vs. calculated m/z).
- HPLC-PDA for purity assessment (>95% purity threshold) .
Q. What are the primary challenges in purifying this compound?
- Byproduct formation due to incomplete cyclization or side reactions during piperazine coupling.
- Chromatographic techniques (e.g., flash chromatography with silica gel, gradient elution using ethyl acetate/hexane) are recommended, followed by recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in multi-step synthesis?
- Temperature control : Maintain <5°C during exothermic steps (e.g., acetylation) to prevent decomposition.
- pH adjustment : Use buffered conditions (pH 6–7) for amine coupling to avoid racemization.
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
Q. What computational strategies predict this compound’s biological targets?
- Molecular docking (AutoDock Vina) against protein databases (e.g., PDB IDs for kinases or GPCRs) to identify binding affinities.
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can contradictory bioactivity data across studies be resolved?
- Dose-response validation : Re-test in standardized assays (e.g., IC50 in enzyme inhibition assays with controls).
- Metabolic stability assessment : Use liver microsomes to rule out rapid degradation as a confounding factor.
- Orthogonal assays : Combine SPR (surface plasmon resonance) with cellular viability assays (e.g., MTT) to confirm target engagement .
Q. What strategies enhance solubility for in vivo studies?
- Salt formation : Test hydrochloride or mesylate salts.
- Co-solvent systems : Use PEG-400/Cremophor EL (1:1) for parenteral administration.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Methodological Considerations
Q. How to design a SAR study focusing on the azatricyclo and methoxyphenyl moieties?
- Analog synthesis : Replace the methoxyphenyl group with halogenated or nitro-substituted phenyls.
- Bioisosteric replacement : Substitute the azatricyclo core with indole or quinazolinone scaffolds.
- Activity cliffs : Use Hill coefficients to quantify potency changes in enzyme inhibition assays .
Q. What in vitro models are suitable for evaluating anti-inflammatory potential?
- NF-κB inhibition : Luciferase reporter assays in RAW264.7 macrophages.
- Cytokine profiling : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated PBMCs.
- ROS detection : DCFH-DA fluorescence in oxidative stress models .
Q. How to address discrepancies in reported logP values?
- Experimental validation : Use shake-flask method (octanol/water partition) with HPLC quantification.
- Computational cross-check : Compare results from MarvinSketch, ChemAxon, and ACD/Labs software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
